molecular formula C14H18N2O4S B2437074 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2310121-12-9

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2437074
CAS RN: 2310121-12-9
M. Wt: 310.37
InChI Key: QEUGCYZCFJIOMY-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a key target in the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have synthesized various derivatives of similar complex molecules, exploring their reactivity and potential applications. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists reveal a nuanced understanding of structure-activity relationships within this class of compounds (Barlow et al., 1991). Similarly, the creation of anticancer drug derivatives of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the compound's potential in targeting specific receptors, as confirmed by molecular docking analysis (Sharma et al., 2018).

Antimicrobial and Anticancer Properties

Certain derivatives synthesized from compounds structurally related to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide have been studied for their antimicrobial activities. For example, thiazole derivatives have shown significant antimicrobial activities against various bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, the chemoselective acetylation process to synthesize intermediates for antimalarial drugs from 2-aminophenol derivatives underscores the broad applicability of these compounds in creating therapeutically valuable products (Magadum & Yadav, 2018).

Molecular Structure and Docking Studies

The detailed molecular structure and docking analyses of synthesized compounds provide insights into their potential interactions with biological targets. For instance, the structural elucidation and anticancer activity assessment of specific acetamide derivatives highlight the crucial role of molecular architecture in determining bioactivity (Sharma et al., 2018). Furthermore, studies on different spatial orientations of amide derivatives emphasize the importance of molecular geometry in anion coordination and potential applications in designing new materials or drugs (Kalita & Baruah, 2010).

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-12(9-11-3-8-21-10-11)15-4-6-20-7-5-16-13(18)1-2-14(16)19/h3,8,10H,1-2,4-7,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUGCYZCFJIOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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